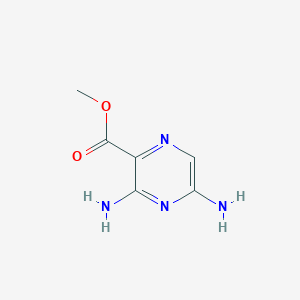

Methyl 3,5-diaminopyrazine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-diaminopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3,(H4,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGVITOFKPGSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569063 | |

| Record name | Methyl 3,5-diaminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1458-19-1 | |

| Record name | Methyl 3,5-diaminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 3,5-diaminopyrazine-2-carboxylate: A Key Pharmaceutical Intermediate

Introduction

Methyl 3,5-diaminopyrazine-2-carboxylate is a crucial heterocyclic compound that serves as a fundamental building block in the synthesis of various pharmaceutical agents. Its pyrazine core, adorned with amino and carboxylate functional groups, provides a versatile scaffold for developing complex molecules.[1] Notably, it is a key intermediate in the production of antiviral drugs, including Favipiravir. This guide provides an in-depth, technically-focused overview of a reliable and commonly employed multi-step synthesis pathway, designed for researchers and professionals in the field of drug development and organic synthesis. The narrative emphasizes the chemical principles behind each step, offering field-proven insights into the experimental choices and methodologies.

Overall Synthesis Pathway

The synthesis of this compound is a multi-step process that typically begins with a readily available precursor, 3-aminopyrazine-2-carbonitrile. The pathway involves a sequence of reactions designed to introduce the second amino group and convert the nitrile functionality into a methyl ester. The key strategic steps include N-oxidation to activate the pyrazine ring, followed by regioselective nitration, deoxygenation, reduction of the nitro group, and finally, acid-catalyzed methanolysis of the nitrile.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of the Core Precursor, 3,5-Diaminopyrazine-2-carbonitrile

This section details the four-step conversion of the starting material into the key diamino-nitrile intermediate.

Step 1: N-Oxidation of 3-Aminopyrazine-2-carbonitrile

-

Principle & Rationale: The pyrazine ring is inherently electron-deficient, making it resistant to electrophilic aromatic substitution reactions like nitration. To overcome this, one of the ring nitrogens is oxidized to an N-oxide.[2] The resulting N-oxide group is strongly activating and ortho-, para-directing, which facilitates the subsequent regioselective introduction of a nitro group at the C5 position.[3] Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation due to its high reactivity and selectivity.[4]

-

Experimental Protocol:

-

Dissolve 3-aminopyrazine-2-carbonitrile in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-aminopyrazine-2-carbonitrile-1-oxide.

-

Step 2: Nitration of 3-Aminopyrazine-2-carbonitrile-1-oxide

-

Principle & Rationale: With the pyrazine ring activated by the N-oxide group, electrophilic nitration can proceed. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent.[5] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich C5 position of the N-oxide.[6]

-

Experimental Protocol:

-

In a flask equipped for vigorous stirring and temperature control, cool concentrated sulfuric acid to 0 °C.

-

Slowly add the 3-aminopyrazine-2-carbonitrile-1-oxide from the previous step, ensuring it fully dissolves.

-

Prepare the nitrating mixture by cautiously adding fuming nitric acid to concentrated sulfuric acid in a separate vessel, maintaining a low temperature.[5]

-

Add the nitrating mixture dropwise to the solution of the N-oxide, keeping the internal temperature between 0-10 °C.

-

After addition, heat the reaction mixture to 80-90 °C for 2-4 hours.[5]

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) until a precipitate forms.

-

Filter the resulting solid, wash with cold water, and dry to obtain 3-amino-5-nitropyrazine-2-carbonitrile-1-oxide.

-

Step 3: Deoxygenation of the N-Oxide

-

Principle & Rationale: The N-oxide group, having served its purpose of activating the ring for nitration, must now be removed. Phosphorus trichloride (PCl₃) is a highly effective deoxygenating agent for heterocyclic N-oxides. The reaction proceeds via the attack of the N-oxide oxygen on the phosphorus atom, followed by elimination to regenerate the pyridine-type nitrogen.

-

Experimental Protocol:

-

Suspend the 3-amino-5-nitropyrazine-2-carbonitrile-1-oxide in an inert solvent like chloroform or acetonitrile.

-

Cool the suspension in an ice bath.

-

Add phosphorus trichloride (PCl₃) dropwise to the stirred suspension.

-

After the addition, allow the mixture to stir at room temperature for 1-3 hours, or until TLC indicates the disappearance of the starting material.

-

Carefully pour the reaction mixture into ice water to quench the excess PCl₃.

-

Neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase, and evaporate the solvent to yield 3-amino-5-nitropyrazine-2-carbonitrile.

-

Step 4: Catalytic Reduction of the Nitro Group

-

Principle & Rationale: The final step in forming the core intermediate is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.[7] A palladium-on-carbon (Pd/C) catalyst is commonly used, where the nitro group is reduced by molecular hydrogen on the surface of the catalyst.[8]

-

Experimental Protocol:

-

Dissolve or suspend the 3-amino-5-nitropyrazine-2-carbonitrile in a solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C).

-

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3,5-diaminopyrazine-2-carbonitrile.

-

Part 2: Final Conversion to this compound

Step 5: Acid-Catalyzed Methanolysis of the Nitrile

-

Principle & Rationale: The final transformation involves the conversion of the nitrile group into a methyl ester. This is typically achieved through acid-catalyzed methanolysis.[9] In the presence of a strong acid like sulfuric acid and an excess of methanol, the nitrile is protonated, making it susceptible to nucleophilic attack by methanol. The resulting intermediate undergoes further reaction and tautomerization to yield the final methyl ester product.

-

Experimental Protocol:

-

Suspend 3,5-diaminopyrazine-2-carbonitrile in methanol.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and carefully neutralize it with a base, such as a saturated solution of sodium bicarbonate.

-

A precipitate of the product will form. Filter the solid, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like acetonitrile to yield pure this compound.[10]

-

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis pathway. Note that yields are representative and can vary based on reaction scale and optimization.

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | N-Oxidation | m-CPBA | DCM | 0 to RT | 12-24 | 85-95% |

| 2 | Nitration | HNO₃ / H₂SO₄ | H₂SO₄ | 80-90 | 2-4 | 70-80% |

| 3 | Deoxygenation | PCl₃ | Chloroform | 0 to RT | 1-3 | 80-90% |

| 4 | Reduction | H₂ / Pd-C | Methanol | RT | 4-8 | 90-98% |

| 5 | Methanolysis | H₂SO₄ / Methanol | Methanol | Reflux | 12-24 | 75-85% |

Safety Considerations

-

m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals.

-

Nitrating agents (concentrated nitric and sulfuric acids) are extremely corrosive and reactive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. The addition of reagents must be slow and controlled to manage the exothermic nature of the reaction.

-

Phosphorus trichloride (PCl₃) is corrosive and reacts violently with water. Handle under anhydrous conditions in a fume hood.

-

Catalytic hydrogenation with hydrogen gas and a pyrophoric catalyst like Pd/C carries a risk of fire or explosion. The apparatus must be properly set up and purged to remove all air before introducing hydrogen.

Conclusion

The described multi-step synthesis provides a robust and well-documented pathway to obtain this compound. Each step is based on fundamental organic chemistry principles, from the strategic activation of the pyrazine ring via N-oxidation to the final functional group transformation. By carefully controlling reaction conditions and understanding the causality behind each experimental choice, researchers can reliably produce this valuable pharmaceutical intermediate for further development and application in medicinal chemistry.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

- ChemicalBook. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate synthesis.

- Study of nitration process of pyridine/pyrazine compound with electron-donating groups. ResearchGate.

- Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.

- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.

- Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. MDPI.

- methyl 3,5-diamino-6-phenyl-2-pyrazinecarboxylate. ChemSynthesis.

- Polarization by Intermolecular Induction in Pyridine N-Oxide and its Nitration. PDF.

- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH.

- Method for preparing 3-aminopyridines from 3-nitropyridines. Google Patents.

- Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI.

- N-oxidation of pyrazines by bromamine-B in perchloric acid medium: Kinetic and mechanistic approach. ResearchGate.

- Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. Google Patents.

- Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. Google Patents.

- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. NIH.

- 2,3-diaminopyridine. Organic Syntheses Procedure.

- Recent trends in the chemistry of pyridine N-oxides. arkat usa.

- Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate.

- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH.

- Oxidation with the “O2−H2O2−VO3−−pyrazine-2-carboxylic acid” reagent. ResearchGate.

- Versatile Amine-Promoted Mild Methanolysis of 3,5-Dinitrobenzoates and Its Application to the Synthesis of Colorado Potato Beetle Pheromone. PubMed.

- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.

- 2-Amino-5-nitropyridine. PubChem.

- Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Versatile Amine-Promoted Mild Methanolysis of 3,5-Dinitrobenzoates and Its Application to the Synthesis of Colorado Potato Beetle Pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]

A Technical Guide to the Mechanism of Action of Pyrazine-Based Epithelial Sodium Channel (ENaC) Inhibitors: From Chemical Synthesis to Therapeutic Potential

This guide provides an in-depth exploration of the mechanism of action of pyrazine-based inhibitors of the epithelial sodium channel (ENaC), a critical ion channel in maintaining sodium and fluid homeostasis. While direct research on Methyl 3,5-diaminopyrazine-2-carboxylate is limited, this document will focus on its close structural analog, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, a key precursor in the synthesis of the archetypal ENaC inhibitor, Amiloride.[1] By examining the journey from this chemical scaffold to the complex pharmacology of Amiloride and its derivatives, we will elucidate the molecular interactions, physiological consequences, and therapeutic applications of this important class of drugs.

The Chemical Foundation: Pyrazine Carboxylates as Scaffolds for ENaC Inhibitors

The pyrazine ring system is a versatile heterocyclic scaffold in medicinal chemistry.[2] Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate serves as a critical starting material for the synthesis of Amiloride and a wide array of its analogs.[3][4] The specific arrangement of its functional groups—the amino groups at positions 3 and 5, the chlorine atom at position 6, and the methyl ester at position 2—are pivotal for both the synthetic modifications and the ultimate biological activity of the resulting compounds.[2]

The synthesis of Amiloride from Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate typically involves the reaction of the methyl ester with guanidine. This reaction highlights the importance of the pyrazine-2-carboxylate moiety as a handle for introducing the crucial acylguanidine group, which is a key pharmacophore for ENaC inhibition.[1] The substituents on the pyrazine ring, particularly at the 5 and 6 positions, have been shown to significantly influence the binding affinity and kinetics of ENaC inhibition.[5]

The Biological Target: The Epithelial Sodium Channel (ENaC)

ENaC is a heterotrimeric ion channel composed of α, β, and γ subunits, located in the apical membrane of epithelial cells in various tissues, including the kidney, lungs, and colon.[6] Its primary function is to mediate the reabsorption of sodium ions from the luminal fluid into the cells. This process is fundamental for maintaining electrolyte and water balance, blood pressure regulation, and airway surface liquid hydration.[6][7]

The activity of ENaC is tightly regulated by various factors, including hormones like aldosterone and proteases that cleave the extracellular domains of the α and γ subunits, leading to channel activation.[8] Dysregulation of ENaC activity is implicated in several pathologies. Gain-of-function mutations can lead to hypertension (Liddle's syndrome), while in the context of cystic fibrosis, the absence of functional CFTR leads to ENaC hyperactivity, resulting in dehydration of the airway surface liquid and impaired mucociliary clearance.[9][10]

Mechanism of Action: How Pyrazine-Based Inhibitors Block ENaC

Amiloride and its analogs act as pore blockers of the ENaC.[11] The positively charged guanidinium group of Amiloride is thought to interact with negatively charged amino acid residues within the external vestibule of the channel pore, effectively plugging it and preventing the passage of sodium ions.[12]

Structure-Activity Relationship (SAR)

The development of more potent and selective ENaC inhibitors has been guided by extensive SAR studies of Amiloride analogs. Key findings include:

-

Pyrazine Ring Substituents: The nature of the substituent at the 6-position of the pyrazine ring significantly affects the off-rate of the inhibitor. Halogen substitutions, such as chlorine, generally lead to a longer duration of channel blockade compared to hydrogen.[5] The 5-amino group is also crucial, as its replacement can affect both the on- and off-rates of inhibition.[5]

-

Side-Chain Modifications: Modifications to the acylguanidine side chain at the 2-position can dramatically alter the potency of the inhibitor. For instance, the addition of a bulky hydrophobic group, as seen in benzamil, increases the stability of the drug-channel complex, leading to a lower off-rate and higher potency.[13]

These SAR insights are critical for the rational design of new ENaC inhibitors with improved pharmacokinetic and pharmacodynamic properties for specific therapeutic applications.

Therapeutic Implications of ENaC Inhibition

The ability to modulate ENaC activity with pyrazine-based inhibitors has significant therapeutic implications for a range of diseases.

Cystic Fibrosis

In cystic fibrosis (CF), the primary defect in the CFTR anion channel leads to a secondary hyperactivity of ENaC in the airways.[9][14] This results in excessive sodium and water absorption, leading to dehydrated and viscous mucus that is difficult to clear, contributing to chronic lung infections and inflammation.[9][14] ENaC inhibitors, delivered as aerosols, aim to block this hyperabsorption, rehydrate the airway surface liquid, and improve mucociliary clearance.[14]

Hypertension

As a potassium-sparing diuretic, Amiloride blocks ENaC in the distal nephron of the kidney.[7][15] This inhibition reduces sodium reabsorption, leading to increased sodium and water excretion (natriuresis and diuresis) and a subsequent lowering of blood pressure.[16] By preventing the creation of a negative luminal potential, Amiloride also reduces the driving force for potassium secretion, thus "sparing" potassium.[11][15]

Experimental Protocols for Studying ENaC Inhibitors

The characterization of ENaC inhibitors relies on robust electrophysiological techniques that can measure ion channel activity with high precision.

Ussing Chamber Electrophysiology

The Ussing chamber is a classic technique for measuring ion transport across epithelial tissues and cell monolayers.

Protocol for Assessing ENaC Inhibition in Polarized Epithelial Cells:

-

Cell Culture: Grow human bronchial epithelial (HBE) cells on permeable supports until a polarized monolayer with high transepithelial resistance is formed.

-

Chamber Setup: Mount the permeable support in a modified Ussing chamber, separating the apical and basolateral compartments. Perfuse both compartments with appropriate physiological solutions and maintain at 37°C.

-

Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current, which represents the net ion transport across the epithelium.

-

Inhibitor Application: After establishing a stable baseline Isc, add the ENaC inhibitor to the apical chamber in a cumulative concentration-response manner.

-

Data Analysis: The decrease in Isc upon inhibitor application reflects the inhibition of ENaC-mediated sodium transport. Calculate the IC50 value to determine the potency of the inhibitor. Amiloride is typically added at the end of the experiment to determine the total ENaC-dependent current.[8]

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology allows for the direct measurement of ion channel currents at the single-channel or whole-cell level, providing detailed insights into the mechanism of inhibition.[17][18]

Whole-Cell Patch-Clamp Protocol for Characterizing ENaC Inhibitors:

-

Cell Preparation: Use a cell line stably expressing the α, β, and γ subunits of human ENaC, such as HEK293 cells.[19]

-

Pipette and Solutions: Prepare a glass micropipette with a tip diameter of 1-2 µm and fill it with an intracellular solution. The extracellular solution should contain physiological concentrations of ions.

-

Gigaohm Seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the entire cell.

-

Voltage-Clamp and Recording: Clamp the membrane potential at a holding potential (e.g., -60 mV) and record the whole-cell currents.

-

Inhibitor Perfusion: Perfuse the cell with the extracellular solution containing the ENaC inhibitor at various concentrations.

-

Data Analysis: Measure the reduction in the inward current in the presence of the inhibitor to determine its blocking characteristics, including potency (IC50) and kinetics (on- and off-rates).[19][20]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Workflow for Ussing Chamber Experiment.

Conclusion

The journey from simple pyrazine carboxylate precursors to potent and selective ENaC inhibitors like Amiloride and its next-generation analogs exemplifies the power of medicinal chemistry in addressing significant unmet medical needs. A thorough understanding of the mechanism of action of these compounds, from their interaction with the ENaC pore to their effects on cellular and systemic physiology, is paramount for the continued development of novel therapeutics for diseases such as cystic fibrosis and hypertension. The experimental methodologies outlined in this guide provide the foundation for researchers to further unravel the complexities of ENaC pharmacology and to discover the next wave of innovative treatments.

References

-

The epithelial sodium channel (ENaC) as a therapeutic target for cystic fibrosis lung disease. Taylor & Francis Online. [9][14]2. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride. PubMed. [7]3. The epithelial sodium channel (ENaC) as a therapeutic target for cystic fibrosis lung disease. PubMed.

-

Amiloride - StatPearls. NCBI Bookshelf. [15]5. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. PubMed. [5]6. Does epithelial sodium channel hyperactivity contribute to cystic fibrosis lung disease?. NIH. [10]7. Mechanism of Action of Amiloride. Pharmacy Freak. [11]8. ENaC contributes to macrophage dysfunction in cystic fibrosis. journals.physiology.org.

-

[CFTR and ENaC functions in cystic fibrosis]. PubMed. [6]10. What is the mechanism of Amiloride Hydrochloride?. Patsnap Synapse. [16]11. What are Amiloride sensitive sodium channel inhibitors and how do they work?. Patsnap Synapse.

-

Structure-activity Relationship of Amiloride Analogs as Blockers of Epithelial Na Channels: II. Side-chain Modifications. PubMed. [13]13. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [17]14. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. ResearchGate.

-

Population patch clamp electrophysiology: a breakthrough technology for ion channel screening. Oxford Academic.

-

Principle, Types, and Applications of Patch Clamp Electrophysiology. Conduct Science. [18]17. Electrophysiological Approaches for the Study of Ion Channel Function. NIH.

-

Patch-Clamp Electrophysiology Studies. Charles River Laboratories. [20]19. On the interaction between amiloride and its putative alpha-subunit epithelial Na+ channel binding site. PubMed. [12]20. Amiloride: A review. NIH. [2]21. Amiloride | C6H8ClN7O | CID 16231. PubChem. [1]22. Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. MDPI.

-

Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking. NIH. [8]24. New N-amidino-3,5-diamino-6-substituted-2-pyrazinecarboxamides and process for preparing same. Google Patents.

-

6-Substituted amiloride derivatives. Google Patents. [3]26. Process for preparing amiloride and other new 6-substituted derivatives. Google Patents. [4]27. New generation ENaC inhibitors detach cystic fibrosis airway mucus bundles via Sodium/Hydrogen Exchanger inhibition. NIH.

-

Inhibition of the epithelial sodium channel (ENaC) by connexin 30 involves stimulation of clathrin-mediated endocytosis. NIH.

-

Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). PubMed. [19]30. Stable overexpression of the epithelial sodium channel alpha subunit reduces migration and proliferation in breast cancer cells. NIH.

Sources

- 1. Amiloride | C6H8ClN7O | CID 16231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4196292A - 6-Substituted amiloride derivatives - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [CFTR and ENaC functions in cystic fibrosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The epithelial sodium channel (ENaC) as a therapeutic target for cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Does epithelial sodium channel hyperactivity contribute to cystic fibrosis lung disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacyfreak.com [pharmacyfreak.com]

- 12. On the interaction between amiloride and its putative alpha-subunit epithelial Na+ channel binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. What is the mechanism of Amiloride Hydrochloride? [synapse.patsnap.com]

- 17. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 18. conductscience.com [conductscience.com]

- 19. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. criver.com [criver.com]

Spectral Data Interpretation of Methyl 3,5-diaminopyrazine-2-carboxylate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,5-diaminopyrazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key building block in the synthesis of complex pharmaceutical agents. Unambiguous structural elucidation is paramount for quality control, reaction monitoring, and understanding its chemical behavior. This technical guide provides a comprehensive, in-depth interpretation of the spectral data for this compound, covering Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The analysis is grounded in fundamental spectroscopic principles and draws upon data from structurally related pyrazine derivatives to offer a predictive and instructional framework for researchers.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a pyrazine ring substituted with two primary amine groups, and a methyl ester group. This combination of an electron-deficient aromatic system with electron-donating and -withdrawing substituents gives rise to a unique and predictable spectroscopic fingerprint.

Molecular Formula: C₆H₈N₄O₂ Molecular Weight: 168.16 g/mol

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides critical information about the electronic environment and connectivity of protons in a molecule. The pyrazine ring is an electron-deficient system, which generally causes its protons to appear at a lower field (higher ppm).[1]

Predicted ¹H NMR Spectrum and Interpretation

The structure of this compound presents four distinct proton environments:

-

Pyrazine Ring Proton (H-6): Only one proton is directly attached to the pyrazine ring. It is expected to be a singlet and significantly downfield due to the deshielding effect of the two ring nitrogen atoms.

-

Amine Protons (C3-NH₂ and C5-NH₂): The two primary amine groups are in different chemical environments. Their signals are often broad due to quadrupole broadening and chemical exchange. They are expected to appear as two separate broad singlets.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet. Its position will be influenced by the adjacent oxygen atom.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-6 | 7.5 - 8.0 | Singlet (s) | 1H | Located on an electron-deficient pyrazine ring, leading to a downfield shift.[1][2] |

| C5-NH₂ | 6.5 - 7.5 | Broad Singlet (br s) | 2H | Protons on nitrogen, signal broadening is common. Position influenced by ring electronics. |

| C3-NH₂ | 5.5 - 6.5 | Broad Singlet (br s) | 2H | Protons on nitrogen, potentially upfield compared to C5-NH₂ due to different adjacent groups. |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | 3H | Typical range for methyl ester protons deshielded by the adjacent oxygen atom. |

Note: Predictions are for a standard deuterated solvent like DMSO-d₆. Chemical shifts can vary with solvent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms appearing further downfield.[3]

Predicted ¹³C NMR Spectrum and Interpretation

There are six unique carbon environments in this compound:

-

Carbonyl Carbon (-COO-): The ester carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the 160-175 ppm range.[4][5]

-

Pyrazine Ring Carbons (C-2, C-3, C-5, C-6): These carbons are part of an aromatic, electron-deficient ring and are also attached to nitrogen, oxygen, or amine groups, causing them to be deshielded and appear in the aromatic region (typically 120-160 ppm). Their precise shifts are influenced by the specific substituents.

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group will be found in the upfield region, typically between 50-60 ppm, due to being an sp³ hybridized carbon attached to an oxygen.[6]

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C OO- | 165 - 170 | Ester carbonyl carbon, highly deshielded.[5] |

| C -3 | 150 - 158 | Attached to two nitrogen atoms (ring and amino), highly deshielded. |

| C -5 | 148 - 155 | Attached to two nitrogen atoms (ring and amino), highly deshielded. |

| C -2 | 140 - 148 | Attached to a ring nitrogen and the carboxylate group. |

| C -6 | 125 - 135 | Attached to a ring nitrogen and a hydrogen atom. |

| -OC H₃ | 51 - 55 | sp³ carbon attached to an electronegative oxygen atom.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum and Interpretation

The key functional groups in this compound will produce the following characteristic absorption bands:

-

N-H Stretching: Primary amines (R-NH₂) typically show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[7][8]

-

C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.[9]

-

C=O Stretching: The ester carbonyl group will exhibit a very strong and sharp absorption band in the range of 1750-1735 cm⁻¹.[8][9]

-

N-H Bending: The scissoring vibration of the primary amine groups results in a medium to strong band around 1650-1580 cm⁻¹.[7]

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will produce several bands in the 1600-1400 cm⁻¹ region.

-

C-O Stretching: The C-O single bond of the ester group will show a strong absorption in the 1300-1000 cm⁻¹ region.[10]

-

C-N Stretching: Aromatic C-N stretching vibrations are typically found in the 1335-1250 cm⁻¹ range.[7]

Summary of Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3500 - 3300 | Primary Amine (N-H) | Asymmetric & Symmetric Stretch | Medium (two bands) |

| 3100 - 3000 | Aromatic C-H | Stretch | Weak to Medium |

| 3000 - 2850 | Aliphatic C-H (-CH₃) | Stretch | Weak to Medium |

| 1750 - 1735 | Ester (C=O) | Stretch | Strong, Sharp |

| 1650 - 1580 | Primary Amine (N-H) | Bend (Scissoring) | Medium to Strong |

| 1600 - 1400 | Aromatic Ring | C=C and C=N Stretch | Medium to Strong |

| 1335 - 1250 | Aromatic Amine (C-N) | Stretch | Strong |

| 1300 - 1150 | Ester (C-O) | Stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns.

Predicted Mass Spectrum and Fragmentation

For this compound (C₆H₈N₄O₂), the molecular ion peak (M⁺) is expected at an m/z of 168. As an odd-electron species, it will undergo fragmentation to produce more stable even-electron cations.

Caption: A plausible EI fragmentation pathway for the target molecule.

Key Fragmentation Pathways

-

Molecular Ion (M⁺): The parent peak should be observed at m/z 168 .

-

Loss of a Methoxy Radical (•OCH₃): Alpha-cleavage at the ester group can lead to the loss of a methoxy radical, resulting in a prominent acylium ion at m/z 137 . This is often a very favorable fragmentation pathway for methyl esters.

-

Loss of Carbon Monoxide (CO): The fragment at m/z 137 can subsequently lose a molecule of carbon monoxide to form a fragment at m/z 109 .

-

Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the entire methyl ester group would result in a fragment at m/z 109 .[11]

Summary of Predicted Major Mass Fragments

| m/z Value | Proposed Fragment | Rationale |

| 168 | [C₆H₈N₄O₂]⁺˙ | Molecular Ion (M⁺) |

| 137 | [M - OCH₃]⁺ | Loss of a methoxy radical from the ester. |

| 109 | [M - COOCH₃]⁺ or [M - OCH₃ - CO]⁺ | Loss of the entire ester group or subsequent loss of CO. |

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a robust and self-validating framework for the structural confirmation of this compound. The predicted chemical shifts, absorption frequencies, and fragmentation patterns detailed in this guide serve as a valuable reference for researchers in synthetic chemistry, quality assurance, and drug discovery. By understanding the causality behind these spectral features, scientists can confidently interpret their experimental data, ensuring the integrity and purity of this important chemical intermediate.

References

[12] Kramer, V. K., et al. "The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds." Journal of Heterocyclic Chemistry, vol. 8, no. 4, 1971, pp. 681-684. [13] El-Faham, A., et al. "Identification of hydroxymethylpyrazines using mass spectrometry." Journal of Mass Spectrometry, vol. 50, no. 8, 2015, pp. 987-993. [1] BenchChem. "Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Pyrazine-2-amidoxime Derivatives." BenchChem, 2025. [14] The Royal Society of Chemistry. "Supporting Information." The Royal Society of Chemistry, 2019. [3] BenchChem. "Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine." BenchChem, 2025. [7] University of Colorado Boulder. "IR Spectroscopy Tutorial: Amines." University of Colorado Boulder, Department of Chemistry, Accessed 2024. [15] Scribd. "IR Spectrum Frequency Table." Scribd, Accessed 2024. [9] University of California, Los Angeles. "Table of Characteristic IR Absorptions." UCLA Chemistry, Accessed 2024. [16] PubChem. "Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate." National Center for Biotechnology Information, Accessed 2024. ResearchGate. "Mass spectra of tentatively identified pyrazine products." ResearchGate, 2012. [2] ResearchGate. "1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and..." ResearchGate, Accessed 2024. [8] Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, 2024. [6] MDPI. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." Molecules, vol. 24, no. 1, 2019, p. 147. [10] University of Colorado Boulder. "IR Chart." University of Colorado Boulder, Department of Chemistry, Accessed 2024. [17] Chemsrc. "Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate." Chemsrc, 2025. [18] BLDpharm. "1458-01-1|Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate." BLDpharm, Accessed 2024. [19] Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry, vol. 4, no. 4, 2014, pp. 92-99. [20] MDPI. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules, vol. 23, no. 10, 2018, p. 2641. Ihsanawatia, I., & Alni, A. "Chemical Transformation of Pyrazine Derivatives." Moroccan Journal of Chemistry, vol. 10, no. 2, 2022. Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 2023. [21] Sigma-Aldrich. "Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate." Sigma-Aldrich, Accessed 2024. [22] ResearchGate. "Carboxylate bands [cm −1 ] in the IR spectra of 1-11." ResearchGate, Accessed 2024. [23] University of Wisconsin. "NMR Spectroscopy :: 13C NMR Chemical Shifts." University of Wisconsin, Department of Chemistry, 2021. [24] SpectraBase. "Pyrazine - Optional[1H NMR] - Chemical Shifts." SpectraBase, Accessed 2024. [25] SpectraBase. "Methyl 3-aminopyrazine-2-carboxylate - Optional[1H NMR] - Spectrum." SpectraBase, Accessed 2024. [26] Chemchart. "Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (1458-01-1)." Chemchart, Accessed 2024. [27] TCI Chemicals. "Methyl 3,5-Diamino-6-chloropyrazine-2-carboxylate | 1458-01-1." TCI Chemicals, Accessed 2024. Sigma-Aldrich. "Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate 98 1458-01-1." Sigma-Aldrich, Accessed 2024. Sigma-Aldrich. "Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate." Sigma-Aldrich, Accessed 2024. [4] Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts, 2023. [5] PMC - NIH. "Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates." PMC - NIH, 2022.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scilit.com [scilit.com]

- 13. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. scribd.com [scribd.com]

- 16. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. CAS#:1458-01-1 | Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | Chemsrc [chemsrc.com]

- 18. 1458-01-1|Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate|BLD Pharm [bldpharm.com]

- 19. article.sapub.org [article.sapub.org]

- 20. mdpi.com [mdpi.com]

- 21. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate - [sigmaaldrich.com]

- 22. researchgate.net [researchgate.net]

- 23. organicchemistrydata.org [organicchemistrydata.org]

- 24. spectrabase.com [spectrabase.com]

- 25. dev.spectrabase.com [dev.spectrabase.com]

- 26. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (1458-01-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 27. Methyl 3,5-Diamino-6-chloropyrazine-2-carboxylate | 1458-01-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to the Chemical Properties and Applications of CAS 1458-01-1 (Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate)

For professionals in drug discovery and development, a deep understanding of starting materials and intermediates is not merely procedural—it is fundamental to the success of a synthesis campaign and the ultimate purity of the active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS No. 1458-01-1), a key intermediate in the synthesis of the potassium-sparing diuretic, Amiloride. We will move beyond a simple recitation of facts to explore the causality behind its properties and the rationale for its handling and analysis.

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is a substituted pyrazine derivative.[1][2] Its structure, featuring a combination of nucleophilic amino groups, an electrophilic ester, and a halogenated aromatic ring, dictates its utility and reactivity profile.[2] The compound is also recognized as a critical reference standard, "Amiloride EP Impurity A," making its precise characterization essential for regulatory compliance in drug manufacturing.

A summary of its core physicochemical properties is presented below. These data are critical for process chemists in designing reaction conditions, purification strategies, and appropriate storage protocols.

| Property | Value | Source(s) |

| CAS Number | 1458-01-1 | [3][4][5] |

| Molecular Formula | C₆H₇ClN₄O₂ | [3][4][6] |

| Molecular Weight | 202.60 g/mol | [4][7][8] |

| Appearance | Light yellow to brown solid/powder | [5][8] |

| Melting Point | 210-215 °C | [3][4][5][9] |

| Boiling Point | 449.9 ± 40.0 °C (Predicted) | [3][5][9] |

| Density | 1.6 ± 0.1 g/cm³ | [3][4] |

| Solubility | Slightly soluble in DMSO and Methanol | [2][5][9] |

| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | [4][5][9][10] |

The specified storage conditions—refrigeration under an inert atmosphere and away from light—are not arbitrary. The two amino groups on the electron-deficient pyrazine ring are susceptible to slow oxidation over time, which can be accelerated by heat and light, leading to color change and impurity formation.

Analytical Characterization: A Self-Validating Workflow

Ensuring the identity and purity of this intermediate is a non-negotiable step in pharmaceutical synthesis. A multi-pronged analytical approach is required, where each technique provides orthogonal data to build a complete quality profile.

Recommended Analytical Workflow

The following diagram outlines a logical workflow for the quality control (QC) assessment of an incoming batch of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

Caption: Logical workflow for quality control analysis.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is designed to provide a robust, reproducible method for assessing the purity of the title compound.

Rationale: A reversed-phase HPLC (RP-HPLC) method is the logical choice. The compound possesses moderate polarity, making it well-suited for retention on a non-polar stationary phase (like C18) with elution by a polar mobile phase (like a water/acetonitrile gradient). UV detection is ideal due to the presence of the chromophoric pyrazine ring system.

Step-by-Step Protocol:

-

Standard & Sample Preparation:

-

Accurately weigh ~10 mg of the reference standard and the test sample into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute 1 mL of each stock solution into 100 mL with the same diluent to obtain a working concentration of 10 µg/mL.

-

-

Chromatographic Conditions:

-

Instrument: Agilent 1100 HPLC system or equivalent.[11]

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis & Interpretation:

-

Inject the standard to establish the retention time and peak area.

-

Inject the sample. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. Any peak in the sample that is not present in the standard should be investigated as a potential impurity.

-

Role in Pharmaceutical Synthesis: The Gateway to Amiloride

The primary industrial application of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is its role as the penultimate intermediate in the synthesis of Amiloride.[1][12] The process involves the amidation of the methyl ester group with guanidine.

Synthetic Transformation Pathway

The reaction is a nucleophilic acyl substitution where guanidine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol and the formation of the final acylguanidine moiety of Amiloride.

Caption: Final step in the synthesis of Amiloride.

This specific transformation highlights the importance of the starting material's purity. Any unreacted starting material or related impurities could be carried over into the final API, complicating purification and potentially leading to regulatory rejection.

Biological Context: The Epithelial Sodium Channel (ENaC) Pathway

To fully appreciate the significance of this chemical intermediate, one must understand the mechanism of its final product, Amiloride. Amiloride is a potassium-sparing diuretic that targets the Epithelial Sodium Channel (ENaC).[1][3][10] ENaC is a crucial channel in the kidneys responsible for sodium reabsorption, which in turn controls water balance and blood pressure.[6][7][8]

Mechanism of Action of Amiloride

In the principal cells of the kidney's distal convoluted tubule and collecting duct, ENaC allows sodium ions (Na⁺) to flow from the tubular fluid into the cell. This influx is the rate-limiting step for sodium reabsorption. Amiloride directly blocks this channel from the luminal side.[4][5][9]

The diagram below illustrates this physiological process and the point of intervention by Amiloride.

Caption: Amiloride blocks the ENaC to prevent Na⁺ reabsorption.

By blocking ENaC, Amiloride prevents Na⁺ reabsorption, leading to increased excretion of sodium and water (diuresis).[10] This action lowers blood volume and blood pressure. Crucially, by reducing the electrochemical gradient for potassium excretion, it spares potassium, a significant advantage over other classes of diuretics.[4]

Safety, Handling, and Stability

As a chemical intermediate, proper handling of CAS 1458-01-1 is paramount for both personnel safety and maintaining material integrity.

-

Hazard Profile: The compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[3][5] Specific hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][5][10]

-

Handling Recommendations:

-

Stability and Incompatibilities: The compound is generally stable under recommended storage conditions.[3][5][12] It is incompatible with strong oxidizing agents, which can degrade the molecule, likely at the amino groups or the pyrazine ring itself.[2][3][5][12]

References

-

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]

-

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate - CAS Common Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (1458-01-1) - Chemchart. (n.d.). Retrieved January 12, 2026, from [Link]

-

Amiloride: A review - PMC - PubMed Central. (2020, November 24). Retrieved January 12, 2026, from [Link]

-

Amiloride | C6H8ClN7O | CID 16231 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Amiloride - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Mechanism of action, pharmacokinetics, adverse effects, and therapeutic uses of amiloride hydrochloride, a new potassium-sparing diuretic - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

The mechanism of action of amiloride - PubMed - NIH. (1988). Retrieved January 12, 2026, from [Link]

-

Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 12, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (2014). Retrieved January 12, 2026, from [Link]

Sources

- 1. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Amiloride - Wikipedia [en.wikipedia.org]

- 4. Mechanism of action, pharmacokinetics, adverse effects, and therapeutic uses of amiloride hydrochloride, a new potassium-sparing diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of action of amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epithelial sodium channel (ENaC) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. mdpi.com [mdpi.com]

- 8. Epithelial sodium channel - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Amiloride Hydrochloride? [synapse.patsnap.com]

- 10. Amiloride [chemeurope.com]

- 11. jocpr.com [jocpr.com]

- 12. Amiloride | C6H8ClN7O | CID 16231 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Methyl 3,5-diaminopyrazine-2-carboxylate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Methyl 3,5-diaminopyrazine-2-carboxylate, a heterocyclic compound of interest in pharmaceutical research. Recognizing the current scarcity of public-domain solubility data for this specific molecule, this document emphasizes the fundamental principles and practical methodologies required for its thorough characterization. We delve into the theoretical underpinnings of solubility, detailing the influence of molecular structure and solvent properties. Furthermore, we present a suite of robust experimental protocols, from traditional methods to high-throughput screening, and explore the utility of modern in-silico predictive models. This guide is intended to empower researchers, scientists, and drug development professionals to systematically evaluate the solubility of this compound and similar novel chemical entities, a critical step in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising active pharmaceutical ingredient (API) from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary cause of attrition. Solubility fundamentally dictates a drug's bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For drug development professionals, a comprehensive understanding of a compound's solubility in a range of organic solvents is equally critical. This knowledge informs crucial processes such as synthesis, purification, crystallization, and the formulation of dosage forms.

This guide focuses on this compound, a substituted pyrazine derivative. While its structural analogue, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, is a known intermediate in the synthesis of certain pharmaceuticals, specific physicochemical data for the non-chlorinated title compound remains limited in publicly accessible literature.[1][2][3][4][5][6][7][8][9][10][11] Therefore, this document serves as a practical and theoretical roadmap for researchers to independently and rigorously determine its solubility profile.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to overcome the solute's crystal lattice.

Molecular Structure of this compound

The solubility behavior of this compound is intrinsically linked to its molecular architecture. Key features include:

-

Pyrazine Ring: A heterocyclic aromatic ring containing two nitrogen atoms, contributing to the molecule's polarity.

-

Amino Groups (-NH₂): Two primary amino groups that can act as both hydrogen bond donors and acceptors. These groups significantly influence interactions with protic solvents.

-

Methyl Carboxylate Group (-COOCH₃): An ester group that can act as a hydrogen bond acceptor and contributes to the molecule's polarity.

The presence of multiple hydrogen bond donors and acceptors suggests that this compound will exhibit favorable interactions with polar and hydrogen-bonding solvents.

The Principle of "Like Dissolves Like"

This age-old principle remains a cornerstone of solubility prediction. Polar solutes, like this compound, are more likely to dissolve in polar solvents, while non-polar solutes favor non-polar solvents. The polarity of a solvent is often quantified by its dielectric constant; solvents with high dielectric constants are adept at solvating polar molecules and ions.

The Energetics of Dissolution

The dissolution of a crystalline solid can be conceptualized as a two-step process:

-

Overcoming Crystal Lattice Energy: Energy must be supplied to break the intermolecular forces holding the solute molecules together in the crystal lattice. Compounds with high lattice energies are often less soluble.[12][13][14][15]

-

Solvation: Energy is released when the solute molecules are surrounded and stabilized by solvent molecules.

For dissolution to occur, the energy released during solvation must be sufficient to overcome the crystal lattice energy.

Experimental Determination of Solubility: A Methodological Approach

Given the lack of readily available data, a systematic experimental approach is necessary to define the solubility profile of this compound.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key solubility measurements:

-

Thermodynamic (or Equilibrium) Solubility: The concentration of a compound in a saturated solution at equilibrium with an excess of the solid. This is the true, intrinsic solubility.

-

Kinetic Solubility: The concentration of a compound at which it precipitates from a solution that was initially prepared from a stock solution (often in DMSO). This measurement is often higher than the thermodynamic solubility due to the formation of supersaturated solutions.

For robust drug development, the determination of thermodynamic solubility is paramount.

Recommended Experimental Protocols

The following are established methods for determining the thermodynamic solubility of a compound.

3.2.1. The Shake-Flask Method (Gold Standard)

This is the most reliable method for determining thermodynamic solubility.[10]

-

Protocol:

-

Add an excess of solid this compound to a known volume of the selected organic solvent in a sealed vial.

-

Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

3.2.2. Potentiometric Titration

This method is particularly useful for ionizable compounds and can provide a wealth of information on pH-dependent solubility.[10]

-

Protocol:

-

Prepare a suspension of the compound in an aqueous or co-solvent system.

-

Titrate the suspension with a strong acid or base.

-

Monitor the pH of the solution as a function of the titrant volume.

-

The point at which the solid dissolves can be detected by a change in the titration curve, allowing for the calculation of the solubility at that specific pH.

-

3.2.3. High-Throughput Screening (HTS) Methods

In early drug discovery, HTS methods are employed to rapidly assess the solubility of a large number of compounds.[7]

-

Laser Nephelometry: This technique measures the light scattering caused by precipitated particles in a solution. It is a common method for determining kinetic solubility.[7]

-

Miniaturized Shake-Flask Methods: These are scaled-down versions of the traditional shake-flask method, often performed in 96-well plates, to increase throughput.[10]

Selection of Organic Solvents

A diverse panel of organic solvents should be selected to probe a range of polarities and hydrogen bonding capabilities. A suggested starting panel is presented in Table 1.

Table 1: A Representative Panel of Organic Solvents for Solubility Screening

| Solvent Class | Example Solvents | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding, expected to have good interaction with the amino and carboxylate groups. |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High polarity, good for solvating polar molecules. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, can act as hydrogen bond acceptors. |

| Esters | Ethyl Acetate | Moderate polarity. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Lower polarity, for assessing solubility in less polar environments. |

| Aromatic Hydrocarbons | Toluene | Non-polar, to establish the lower end of the solubility spectrum. |

In-Silico Approaches: Predicting Solubility

Computational models offer a rapid and cost-effective means to estimate solubility, guiding experimental design and prioritizing compounds.

Thermodynamic Models

These models use thermodynamic principles to predict phase equilibria.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that predicts thermodynamic properties from the molecular structure. It has shown good performance in predicting the solubility of pharmaceuticals.[1][3][4][5][8]

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules. While useful, its accuracy can be limited for complex molecules.

Machine Learning Models

With the advent of large datasets and advanced algorithms, machine learning is becoming an increasingly valuable tool for solubility prediction. These models are trained on existing experimental data to learn the complex relationships between molecular descriptors and solubility.[2][6][9][11]

Visualizing the Workflow

A systematic approach to determining the solubility profile is essential. The following diagram outlines a logical workflow.

Figure 1: A comprehensive workflow for determining the solubility profile.

Conclusion and Future Directions

The solubility of this compound in organic solvents is a critical parameter that will significantly impact its development as a potential pharmaceutical agent. While direct experimental data is currently lacking in the public domain, a robust and systematic approach combining theoretical understanding, established experimental protocols, and modern predictive models can provide the necessary insights. By following the methodologies outlined in this guide, researchers can build a comprehensive solubility profile, enabling informed decisions in the complex process of drug development. Future work should focus on the public dissemination of experimentally determined solubility data for this and other novel compounds to enrich the collective knowledge base and improve the accuracy of future predictive models.

References

-

SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]

-

Hep Journals. (n.d.). Machine learning-based solubility prediction and methodology evaluation of active pharmaceutical ingredients in industrial crystallization. Retrieved from [Link]

-

Wikipedia. (n.d.). COSMO-RS. Retrieved from [Link]

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research. Retrieved from [Link]

- Klamt, A., Eckert, F., & Hornig, M. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS.

-

RSC Publishing. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. Retrieved from [Link]

- He, Y., et al. (2025). Development of machine learning predictive models for estimating pharmaceutical solubility in supercritical CO2. Heliyon.

- ACS Publications. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.

-

SciSpace. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? Retrieved from [Link]

-

Semantic Scholar. (n.d.). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. Retrieved from [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

RSC Publishing. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Aidic. (n.d.). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. Retrieved from [Link]

-

ResearchGate. (2016). Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. Retrieved from [Link]

- PubMed. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of pharmaceutical sciences, 96(11), 3047-55.

-

NIH. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Retrieved from [Link]

-

Semantic Scholar. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Retrieved from [Link]

- ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8845-8850.

-

USP-NF. (2013). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Retrieved from [Link]

- PubMed. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-67.

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

-

Wikipedia. (n.d.). UNIFAC. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

- Mota, F. L., Queimada, A. J., Pinho, S. P., & Macedo, E. A. (2012). Calculation of drug-like molecules solubility using predictive activity coefficient models. Fluid Phase Equilibria, 322-323, 48-55.

-

ResearchGate. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]

- Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations.

-

Allen. (n.d.). Lattice energy: Definition, Importance and Factors affecting. Retrieved from [Link]

-

CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. Retrieved from [Link]

-

ERIC. (2017). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 6.6: Lattice Energy and Solubility. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

RMIT Open Press. (2020). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Lattice energy. Retrieved from [Link]

-

RMIT Open Press. (2020). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. Retrieved from [Link]

- Raffles Institution. (2025). Year 6 H2 Chemistry 2025 Lecture Notes 20 Nitrogen Compounds – Amines, Amides, Amino Acids & Proteins.

-

Achievers Dream. (n.d.). Chapter 16: Nitrogen Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility. Retrieved from [Link]

-

YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility? Retrieved from [Link]

-

Purdue University. (n.d.). Lattice Energy. Retrieved from [Link]

-

Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

-

Homework.Study.com. (n.d.). How does polarity affect solubility? Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

YouTube. (2025). Why Does Polarity Affect Compound Solubility Behavior? Retrieved from [Link]

- PubMed. (1993). Comments concerning "Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents". Journal of pharmaceutical sciences, 82(4), 431-2.

- PubMed. (1998). On the potential role of the amino nitrogen atom as a hydrogen bond acceptor in macromolecules. Journal of molecular biology, 279(5), 1075-86.

Sources

- 1. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | 1458-01-1 | > 95% [smolecule.com]

- 3. Methyl 3,5-Diamino-6-chloropyrazine-2-carboxylate | 1458-01-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 1458-01-1|Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate CAS#: 1458-01-1 [m.chemicalbook.com]

- 7. indiamart.com [indiamart.com]

- 8. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (1458-01-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. parchem.com [parchem.com]

- 11. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate CAS#: 1458-01-1 [amp.chemicalbook.com]

- 12. Methyl 4,5-diaminopicolinate | C7H9N3O2 | CID 66997018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, 97% 5 g | Buy Online [thermofisher.com]

- 14. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Methyl 3-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 13318551 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Structural Landscape of a Key Pharmaceutical Intermediate: A Technical Guide to Methyl 3,5-diaminopyrazine-2-carboxylate and its Chloro-Analog

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine and its derivatives are fundamental heterocyclic scaffolds in the realm of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Their unique electronic properties and ability to participate in hydrogen bonding have made them privileged structures in drug design. This guide delves into the structural and synthetic aspects of a key pyrazine derivative, Methyl 3,5-diaminopyrazine-2-carboxylate.

It is critical to note that while the primary topic is this compound, the vast majority of published research and its principal application centers on its chlorinated analog, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS No: 1458-01-1).[2][3] This is largely due to its role as a crucial intermediate in the synthesis of the potassium-sparing diuretic, Amiloride.[3] Consequently, this guide will focus predominantly on this well-documented 6-chloro derivative, providing a comprehensive overview of its synthesis, structural properties, and analytical characterization, while also drawing inferences for the non-chlorinated parent compound.

Synthesis and Crystallization: From Precursors to Purified Crystals

The synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is a multi-step process that has been well-documented in patent literature.[2] The primary route involves the amination of a dichlorinated pyrazine precursor. The rationale behind this approach is the activation of the pyrazine ring towards nucleophilic aromatic substitution by the electron-withdrawing chloro and carboxylate groups.[3]

Synthetic Workflow

The synthesis can be visualized as a two-stage process starting from a more readily available dichlorinated pyrazine.

Caption: Synthetic workflow for Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established patent literature.

Materials:

-

Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

-

Dry Dimethyl Sulfoxide (DMSO)

-

Ammonia gas, dry

-

Acetonitrile

-

Ice water

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, dissolve Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (0.45 mol) in dry DMSO (1 L).

-

Heating and Amination: Heat the mixture to 65°C on a steam bath with stirring until complete dissolution. Bubble a stream of dry ammonia gas through the solution for approximately 45 minutes, maintaining the temperature between 65-70°C.

-

Cooling and Further Amination: Cool the solution to approximately 10°C while continuing to stir. Introduce ammonia gas for an additional hour.

-

Precipitation: Pour the yellow reaction mixture into cold water (2 L) with vigorous stirring.

-

Isolation: Collect the resulting light yellow solid precipitate by filtration.

-

Washing and Drying: Thoroughly wash the solid with water and dry it in a vacuum desiccator. This yields the crude product with a high purity (typically around 91%).

Crystallization for Structural Analysis

Obtaining single crystals suitable for X-ray crystallography is paramount for elucidating the definitive solid-state structure.

Protocol: Recrystallization

-

Solvent Selection: Acetonitrile is a reported solvent for recrystallization. Other polar aprotic solvents could be screened for optimal crystal growth.

-

Dissolution: Dissolve the crude product in a minimal amount of hot acetonitrile.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-